4'-Demethyldeoxypodophyllotoxin
Overview
Description
4'-Demethyldeoxypodophyllotoxin and its derivatives are a class of compounds derived from podophyllotoxin, which have been extensively studied for their potential as antitumor agents. These compounds have shown activity against various cancer cell lines by inhibiting human DNA topoisomerase II, an enzyme crucial for DNA replication and cell division . Some derivatives have also demonstrated the ability to cause cellular protein-linked DNA breakage, which can lead to apoptosis in cancer cells . Additionally, certain derivatives have been explored for their insecticidal properties and as dual inhibitors of tubulin and histone deacetylase .
Synthesis Analysis
The synthesis of 4'-demethyldeoxypodophyllotoxin derivatives involves various chemical modifications to enhance their biological activity and overcome issues such as drug resistance and solubility. For instance, the introduction of 4 beta-arylamino derivatives has been shown to result in compounds with potent inhibitory activity against DNA topoisomerase II . Similarly, the synthesis of 4-alkylamino analogues has led to potent inhibitors with significant activity in causing protein-linked DNA breakage . The synthesis of novel carbamate derivatives has also been reported, with some compounds exhibiting increased cytotoxicity compared to etoposide . An improved method for the preparation of 4'-demethyldeoxypodophyllotoxin has been developed by selective ether cleavage of podophyllotoxin using bromoderivatives as intermediates .
Molecular Structure Analysis
The molecular structure of 4'-demethyldeoxypodophyllotoxin derivatives plays a crucial role in their biological activity. Structure-activity relationship studies have highlighted the importance of the 4 beta-substitution and the configuration of the D ring in these compounds . For example, the presence of a basic unsubstituted 4 beta-anilino or 4 beta-benzylamino moiety is structurally required for enhanced activity against DNA topoisomerase II . Additionally, the replacement of the phenyl ring with a pyridine nucleus has furnished compounds with activity comparable or slightly more active than etoposide .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis and modification of 4'-demethyldeoxypodophyllotoxin derivatives are critical for achieving the desired biological effects. The introduction of various substituents such as CN, COOCH3, OH, and NH2 has yielded compounds with potent or more potent activity than etoposide . The synthesis of carbamate derivatives has resulted in topoisomerase II poisons that induce double-stranded breaks in DNA . Furthermore, the design of dual inhibitors has involved systematic variation of the distance and angle between the HDAC capping group and the zinc binding group .
Physical and Chemical Properties Analysis
The physical and chemical properties of 4'-demethyldeoxypodophyllotoxin derivatives are influenced by their structural modifications. These properties are essential for their biological activity, solubility, and potential as drug candidates. For instance, the introduction of a carbamate chain in the 4 position has led to derivatives with potent cytotoxic activity and strong topoisomerase II poisoning effects . The modification of the lactone ring by shifting the carbonyl from position 13 to position 11 has also been explored to create promising leads for new antitumor agents . Additionally, the design of novel derivatives aims to enhance DNA topoisomerase II inhibition, overcome drug resistance, and modulate water solubility .
Scientific Research Applications
Anticancer Potential
4'-Demethyldeoxypodophyllotoxin has been identified as the sole cytotoxic constituent in the stem bark of Amanoa oblongifolia. This compound shows promise in anticancer research due to its cytotoxic properties against various cancer cells. It has been synthesized and studied for its inhibitory effect on human DNA topoisomerase II, a crucial enzyme in cancer cell proliferation. The research indicates significant potential for 4'-Demethyldeoxypodophyllotoxin and its derivatives in the development of new anticancer therapies (Fang et al., 1985).
Cell Cycle Arrest and Apoptosis
Studies have shown that 4'-Demethyldeoxypodophyllotoxin derivatives can induce cell cycle arrest and apoptosis in tumor cells. These effects are crucial for the potential use of these compounds in cancer treatment, as they can halt the proliferation of cancer cells and trigger their programmed death. The ability of these compounds to disrupt the cell cycle and induce apoptosis underscores their potential as effective anticancer agents (Misra & Roberts, 1975).
Interaction with DNA Topoisomerase II
Several studies have synthesized various derivatives of 4'-Demethyldeoxypodophyllotoxin, evaluating their inhibitory activity against human DNA topoisomerase II. The effectiveness of these derivatives in inhibiting this key enzyme highlights their potential role in cancer therapy, as DNA topoisomerase II is a critical target in the treatment of various cancers. The research suggests that modifying the 4'-Demethyldeoxypodophyllotoxin molecule can lead to compounds with enhanced anticancer properties (Wang et al., 1990).
Potential for Overcoming Drug Resistance
Research into 4'-Demethyldeoxypodophyllotoxin derivatives has also focused on overcoming drug resistance in cancer cells. Certain derivatives have shown the ability to remain effective against cancer cells that have developed resistance to other anticancer drugs. This aspect is particularly important in the ongoing battle against cancer, as drug resistance is a major challenge in effective cancer treatment (Zhou et al., 1991).
Safety And Hazards
properties
IUPAC Name |
(5R,5aR,8aR)-5-(4-hydroxy-3,5-dimethoxyphenyl)-5a,8,8a,9-tetrahydro-5H-[2]benzofuro[5,6-f][1,3]benzodioxol-6-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20O7/c1-24-16-5-11(6-17(25-2)20(16)22)18-13-7-15-14(27-9-28-15)4-10(13)3-12-8-26-21(23)19(12)18/h4-7,12,18-19,22H,3,8-9H2,1-2H3/t12-,18+,19-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RFDMNXDDRXVJTM-RQUSPXKASA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1O)OC)C2C3C(CC4=CC5=C(C=C24)OCO5)COC3=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=CC(=C1O)OC)[C@H]2[C@@H]3[C@@H](CC4=CC5=C(C=C24)OCO5)COC3=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20O7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50189475 | |
Record name | 4'-Demethyldeoxypodophyllotoxin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50189475 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
384.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4'-Demethyldeoxypodophyllotoxin | |
CAS RN |
3590-93-0 | |
Record name | 4′-Demethyldeoxypodophyllotoxin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3590-93-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4'-Demethyldeoxypodophyllotoxin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003590930 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4'-Demethyldeoxypodophyllotoxin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50189475 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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